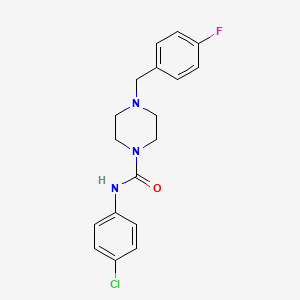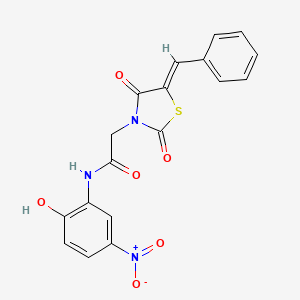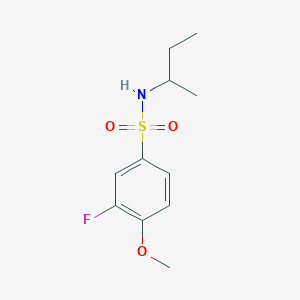
N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been implicated in several neurological disorders.
作用機序
The mechanism of action of N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide involves the inhibition of GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. The increase in GABA levels by this compound leads to a decrease in neuronal excitability, which has been shown to have beneficial effects in several animal models of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of GABA aminotransferase and subsequent increase in GABA levels in the brain. This increase in GABA levels has been shown to have beneficial effects in several animal models of neurological disorders, including epilepsy, anxiety, depression, and addiction. In addition, this compound has been shown to have minimal toxicity and side effects, making it a potentially safe and effective therapeutic agent.
実験室実験の利点と制限
One of the major advantages of N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide for lab experiments is its high purity and yield in synthesis, which makes it suitable for use in scientific research. In addition, this compound has been extensively studied in animal models of neurological disorders, and has shown promising results in reducing symptoms of these disorders. However, one limitation of this compound is its lack of specificity for GABA aminotransferase, which may limit its therapeutic potential in certain neurological disorders.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide. One potential area of research is the development of more specific inhibitors of GABA aminotransferase, which may have greater therapeutic potential than this compound. In addition, the potential therapeutic applications of this compound in other neurological disorders, such as schizophrenia and Alzheimer's disease, should be further explored. Finally, the safety and efficacy of this compound in human clinical trials should be investigated to determine its potential as a therapeutic agent.
合成法
The synthesis of N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide involves the reaction of 4-chlorophenylhydrazine with 4-fluorobenzaldehyde to form 4-(4-fluorobenzyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarbohydrazide. This intermediate is then reacted with piperazine to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in several neurological disorders. The inhibition of GABA aminotransferase by this compound leads to an increase in GABA levels in the brain, which has been shown to have beneficial effects in several animal models of neurological disorders. This compound has been studied in animal models of epilepsy, anxiety, depression, and addiction, and has shown promising results in reducing symptoms of these disorders.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-15-3-7-17(8-4-15)21-18(24)23-11-9-22(10-12-23)13-14-1-5-16(20)6-2-14/h1-8H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHMEXRSUCJKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5370360.png)
![3-{[allyl(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5370363.png)
![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)
![3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370372.png)


![4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5370391.png)
![2-[cyclohexyl(methyl)amino]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]nicotinamide](/img/structure/B5370406.png)
![2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5370414.png)
![N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5370418.png)
![N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5370425.png)


![methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5370447.png)